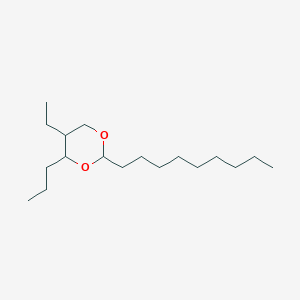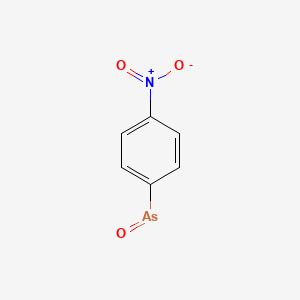![molecular formula C17H10O3 B14739325 11-Hydroxy-12H-benzo[b]xanthen-12-one CAS No. 5530-11-0](/img/structure/B14739325.png)
11-Hydroxy-12H-benzo[b]xanthen-12-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Hydroxy-12H-benzo[b]xanthen-12-one is a compound belonging to the xanthone family, which is characterized by a dibenzo-γ-pyrone structure. Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-12H-benzo[b]xanthen-12-one can be achieved through various methods. One common approach involves the reaction of 1-naphthol or 2-naphthol with aldehydes and 1,3-diketones in the presence of catalysts such as graphene oxide or sulfated graphene nanosheets . This method is considered environmentally friendly as it uses water as the reaction medium.
Another method involves the use of gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization . This strategy allows for the efficient synthesis of both 12H-benzo[a]xanthen-12-ones and benzo[a]acridin-12(7H)-ones, which are important scaffolds in bioactive compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable solid acid catalysts and aqueous media is preferred to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
11-Hydroxy-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl group at the 11th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
Chemistry: The compound serves as a versatile synthon for the synthesis of more complex molecules.
Industry: It is used in the development of pH-sensitive fluorescent materials and photodynamic therapy agents.
作用机制
The mechanism of action of 11-Hydroxy-12H-benzo[b]xanthen-12-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
相似化合物的比较
11-Hydroxy-12H-benzo[b]xanthen-12-one can be compared with other xanthone derivatives, such as:
1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one: Known for its potent cytotoxicity against liver cancer cells.
11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one: Exhibits similar biological activities but with different substitution patterns.
12H-benzo[a]xanthen-12-ones: These compounds share a similar core structure but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.
属性
CAS 编号 |
5530-11-0 |
|---|---|
分子式 |
C17H10O3 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
11-hydroxybenzo[b]xanthen-12-one |
InChI |
InChI=1S/C17H10O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h1-9,18H |
InChI 键 |
RQXGNVPZIYYSNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


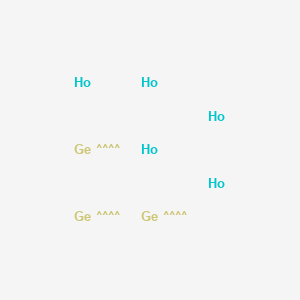
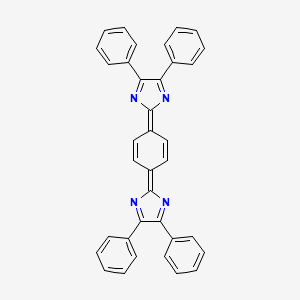
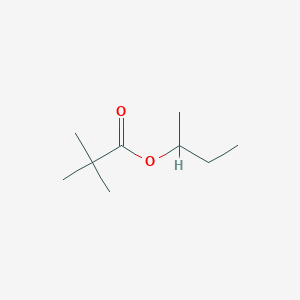
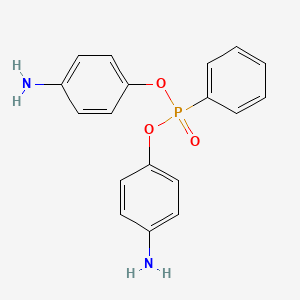
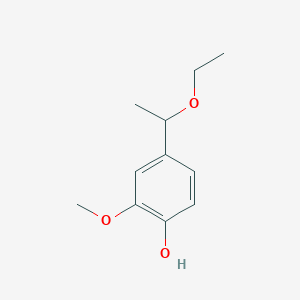
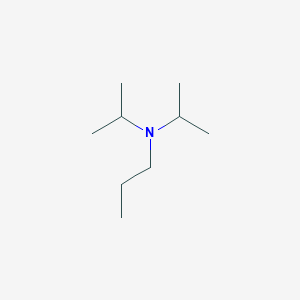

![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
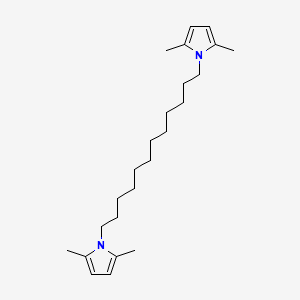
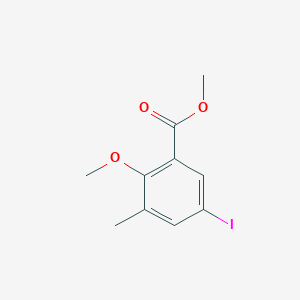
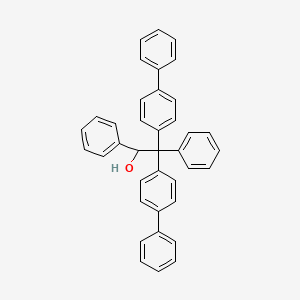
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
